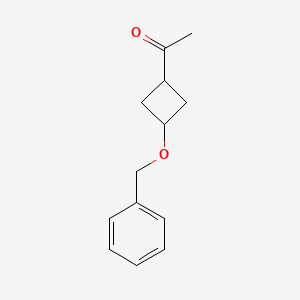
1-(3-(Benzyloxy)cyclobutyl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-(Benzyloxy)cyclobutyl)ethanone is an organic compound with the molecular formula C₁₃H₁₆O₂ It is a cyclobutyl ketone derivative, where the cyclobutane ring is substituted with a benzyloxy group at the third position and an ethanone group at the first position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(Benzyloxy)cyclobutyl)ethanone typically involves multiple steps:
Deprotection and Hydrolysis: The intermediate is then deprotected and hydrolyzed under acidic conditions to yield 3-oxocyclobutanecarboxylic acid.
Hunsdiecker Reaction: The carboxylic acid is converted to a carboxylic acid silver salt, which reacts with elemental bromine to form a bromoalkane.
Final Substitution: The bromoalkane undergoes a nucleophilic substitution reaction with benzyl alcohol to produce 3-(benzyloxy)-1-cyclobutanone.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves using more efficient catalysts, optimizing reaction conditions, and employing continuous flow processes to enhance yield and reduce costs.
Analyse Chemischer Reaktionen
Types of Reactions
1-(3-(Benzyloxy)cyclobutyl)ethanone undergoes various chemical reactions, including:
Oxidation: The ethanone group can be oxidized to form corresponding carboxylic acids.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The benzyloxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed.
Major Products
Oxidation: Produces carboxylic acids.
Reduction: Produces alcohols.
Substitution: Produces various substituted cyclobutyl derivatives.
Wissenschaftliche Forschungsanwendungen
1-(3-(Benzyloxy)cyclobutyl)ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Industry: Utilized in the production of medical imaging agents and other specialized chemicals.
Wirkmechanismus
The mechanism of action of 1-(3-(Benzyloxy)cyclobutyl)ethanone involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes and receptors, modulating their activity.
Pathways: It influences various biochemical pathways, including those involved in cell signaling and metabolism.
Vergleich Mit ähnlichen Verbindungen
1-(3-(Benzyloxy)cyclobutyl)ethanone can be compared with other cyclobutyl ketone derivatives:
Eigenschaften
Molekularformel |
C13H16O2 |
|---|---|
Molekulargewicht |
204.26 g/mol |
IUPAC-Name |
1-(3-phenylmethoxycyclobutyl)ethanone |
InChI |
InChI=1S/C13H16O2/c1-10(14)12-7-13(8-12)15-9-11-5-3-2-4-6-11/h2-6,12-13H,7-9H2,1H3 |
InChI-Schlüssel |
LZLNZCGXKPDUDP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1CC(C1)OCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















